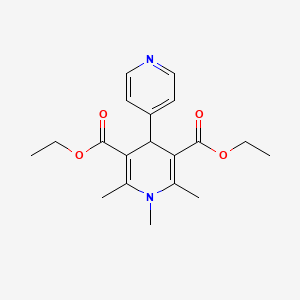
diethyl 1,2,6-trimethyl-4-pyridin-4-yl-4H-pyridine-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 1,2,6-trimethyl-4-pyridin-4-yl-4H-pyridine-3,5-dicarboxylate is a heterocyclic compound that belongs to the class of pyridine derivatives This compound is known for its unique chemical structure, which includes two pyridine rings and multiple ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 1,2,6-trimethyl-4-pyridin-4-yl-4H-pyridine-3,5-dicarboxylate typically involves multi-step reactions. One common method includes the condensation of appropriate pyridine derivatives with diethyl malonate under basic conditions, followed by cyclization and esterification reactions. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 1,2,6-trimethyl-4-pyridin-4-yl-4H-pyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ester groups to alcohols or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions, often in the presence of catalysts or under reflux.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, reduced alcohol derivatives, and substituted pyridine compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Diethyl 1,2,6-trimethyl-4-pyridin-4-yl-4H-pyridine-3,5-dicarboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic systems and bioactive molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of diethyl 1,2,6-trimethyl-4-pyridin-4-yl-4H-pyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit heme synthesis and prevent the induction of hepatic heme oxygenase-1 in biological systems . This inhibition is likely due to the compound’s ability to bind to the active sites of enzymes involved in the heme biosynthesis pathway, thereby blocking their activity.
Comparison with Similar Compounds
Similar Compounds
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: This compound shares a similar pyridine-based structure but differs in the degree of methylation and the position of ester groups.
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate: Another related compound with a simpler structure, lacking the additional pyridine ring and methyl groups.
Uniqueness
Diethyl 1,2,6-trimethyl-4-pyridin-4-yl-4H-pyridine-3,5-dicarboxylate is unique due to its dual pyridine rings and multiple ester functionalities, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse modifications and applications in various fields of research and industry.
Biological Activity
Diethyl 1,2,6-trimethyl-4-pyridin-4-yl-4H-pyridine-3,5-dicarboxylate is a complex organic compound that has gained attention for its unique biological activities. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula C19H24N2O4 and a molecular weight of approximately 344.4 g/mol. Its structure features a pyridine ring with specific substitutions that influence its biological activity. The compound is synthesized through multi-step reactions involving diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate and iodine in solvents like ethanol or dimethyl sulfoxide under controlled conditions.
One of the primary biological activities of this compound is its inhibition of ferrochelatase , an enzyme that catalyzes the insertion of iron into protoporphyrin IX to form heme. This inhibition can lead to reduced heme production, which is significant in studying metabolic disorders and conditions related to heme metabolism.
1. Inhibition of Heme Synthesis
Research indicates that the compound effectively inhibits heme synthesis by targeting ferrochelatase. This property makes it a candidate for further investigation in treating conditions characterized by heme metabolism disorders.
2. Antioxidant Properties
The compound's structure suggests potential antioxidant activity. Compounds with similar pyridine frameworks often exhibit properties that can mitigate oxidative stress, which is implicated in various diseases including neurodegenerative disorders .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
Properties
Molecular Formula |
C19H24N2O4 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
diethyl 1,2,6-trimethyl-4-pyridin-4-yl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H24N2O4/c1-6-24-18(22)15-12(3)21(5)13(4)16(19(23)25-7-2)17(15)14-8-10-20-11-9-14/h8-11,17H,6-7H2,1-5H3 |
InChI Key |
FBJZZZNHVBUJRV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C(C1C2=CC=NC=C2)C(=O)OCC)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















